molecular formula C19H17N3O4S B11036343 (2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11036343
M. Wt: 383.4 g/mol
InChI Key: HQOKUUFJPOZXDV-UHFFFAOYSA-N
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Description

The compound (2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a benzodioxole ring, a thiazinane ring, and a carboxamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiazinane Ring: The thiazinane ring is formed by the reaction of a suitable amine with a thioamide under acidic conditions.

    Coupling Reactions: The benzodioxole and thiazinane intermediates are coupled using a condensation reaction with an appropriate carboxylic acid derivative.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can be harnessed to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H17N3O4S/c1-11-2-4-12(5-3-11)21-19-22-17(23)9-16(27-19)18(24)20-13-6-7-14-15(8-13)26-10-25-14/h2-8,16H,9-10H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

HQOKUUFJPOZXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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